N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Description
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H16N6O3S and its molecular weight is 408.44. The purity is usually 95%.
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Biological Activity
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structural arrangement that combines several pharmacophores known for their biological activity. The triazole , oxadiazole , and thienopyran moieties contribute to its diverse interactions with biological targets.
Molecular Formula and Weight
- Molecular Formula : C18H17N5O3S
- Molecular Weight : 373.43 g/mol
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study highlighted that triazole derivatives showed promising activity against various bacterial strains including Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 6.25 to 32 µg/mL .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various in vitro studies. Notably, it has been evaluated for its efficacy against human hepatoblastoma (HepG2) cell lines. Some derivatives demonstrated strong inhibitory effects on cell proliferation with IC50 values indicating potential for further development in cancer therapeutics .
The biological mechanisms underlying the activity of this compound appear to involve the inhibition of specific enzymes such as Aurora B kinase, which plays a crucial role in cell division and tumorigenesis. Inhibiting this kinase may lead to apoptosis in cancer cells, thereby providing a therapeutic avenue for treatment .
Case Studies and Research Findings
A comprehensive review of synthesized organic compounds indicates that those incorporating the triazole ring often exhibit enhanced biological activities due to their ability to interact with multiple biological targets. For instance:
- Antifungal Activity : Compounds similar to this compound showed significant antifungal activity against Fusarium oxysporum, with MIC values comparable to established antifungal agents like miconazole .
- Synergistic Effects : Some studies have suggested that combinations of triazole derivatives with other antimicrobial agents can produce synergistic effects, enhancing overall efficacy against resistant strains .
Summary of Findings
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3S/c1-11-21-18(28-24-11)16-13-7-8-27-10-15(13)29-19(16)22-17(26)14-9-20-25(23-14)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOHLGQZPVZKIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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